butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, reduction, and cyclization . The final step involves the formation of the succinate salt to enhance the compound’s solubility and stability . Industrial production methods are optimized to ensure high yield and purity, often involving large-scale batch reactions and purification techniques .
Chemical Reactions Analysis
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where one functional group is replaced by another.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines . The major products formed from these reactions are intermediates that lead to the final active compound .
Scientific Research Applications
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antimalarial agents.
Mechanism of Action
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide exerts its effects by inhibiting the translation elongation factor 2 (eEF2), which is crucial for protein synthesis in Plasmodium parasites . By targeting eEF2, the compound disrupts the parasite’s ability to produce essential proteins, leading to its death . This mechanism is effective against multiple stages of the parasite’s life cycle, making it a potent antimalarial agent .
Comparison with Similar Compounds
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide is unique in its ability to target multiple stages of the Plasmodium life cycle and its high potency against both Plasmodium falciparum and Plasmodium vivax . Similar compounds include:
Artemisinin: A well-known antimalarial agent that also targets multiple stages of the parasite’s life cycle but has a different mechanism of action.
This compound stands out due to its novel mechanism of action and its effectiveness against drug-resistant strains of malaria .
Properties
IUPAC Name |
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2.C4H6O4/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32;5-3(6)1-2-4(7)8/h3-8,17-18H,1-2,9-16,19H2,(H,29,33);1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHBNSZSWWVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37FN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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